molecular formula C6H14ClNO B6608360 1-aminohexan-3-onehydrochloride CAS No. 32373-12-9

1-aminohexan-3-onehydrochloride

Cat. No.: B6608360
CAS No.: 32373-12-9
M. Wt: 151.63 g/mol
InChI Key: ALTGEDPKCPWCAC-UHFFFAOYSA-N
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Description

1-aminohexan-3-onehydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt of 1-aminohexan-3-one, characterized by its crystalline structure and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-aminohexan-3-onehydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with ammonia. This process involves the reaction of a primary alkyl halide with ammonia, leading to the formation of the primary amine, which is then converted to its hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of stannous chloride as an antioxidant to prevent oxidation during the crystallization of the amine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: 1-aminohexan-3-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-aminohexan-3-onehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminohexan-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-aminohexan-3-onehydrochloride is unique due to the presence of both an amino group and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Aminohexan-3-one hydrochloride, with the chemical formula C₆H₁₄ClNO, is a compound of significant interest in medicinal chemistry and organic synthesis. It serves as an important intermediate in the synthesis of various biologically active molecules and has been studied for its potential therapeutic applications. This article delves into the biological activity of 1-aminohexan-3-one hydrochloride, highlighting its mechanisms of action, relevant studies, and potential applications.

1-Aminohexan-3-one hydrochloride is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.64 g/mol
CAS Number165881854
AppearanceWhite crystalline solid
SolubilitySoluble in water

These properties facilitate its use in laboratory settings and its incorporation into various chemical reactions.

The biological activity of 1-aminohexan-3-one hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This property is crucial for the development of therapeutic agents targeting metabolic pathways.
  • Metabolic Intermediacy : As a metabolic intermediate, it plays a role in various biochemical pathways, influencing the synthesis and degradation of amino acids and other metabolites.

Case Studies

Several studies have investigated the biological effects of 1-aminohexan-3-one hydrochloride:

  • Antimicrobial Activity : Research has demonstrated that derivatives of 1-aminohexan-3-one hydrochloride exhibit antimicrobial properties. For instance, compounds synthesized from it have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : A study explored the neuroprotective effects of compounds related to 1-aminohexan-3-one hydrochloride. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, highlighting their potential in neurodegenerative disease therapies .
  • Anti-inflammatory Properties : Another investigation revealed that certain derivatives possess anti-inflammatory activities, which could be beneficial in developing treatments for inflammatory diseases .

Research Findings

Recent research has focused on synthesizing novel derivatives of 1-aminohexan-3-one hydrochloride to enhance its biological activity:

  • Synthesis of Derivatives : Various synthetic approaches have been employed to modify the structure of 1-aminohexan-3-one hydrochloride, leading to compounds with improved efficacy against specific biological targets.
  • Screening for Biological Activity : In vitro assays have been conducted to evaluate the biological activity of these derivatives, assessing their effects on cell viability and their mechanisms of action against pathogens .

Properties

IUPAC Name

1-aminohexan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-5-7;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTGEDPKCPWCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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